Cistanoside F
Description
Contextual Significance of Phenylethanoid Glycosides in Natural Product Chemistry
Phenylethanoid glycosides (PhGs) represent a significant class of water-soluble natural products widely distributed throughout the plant kingdom. rsc.orgnih.gov These compounds are structurally defined by a hydroxyphenylethyl moiety linked to a glucopyranose via a glycosidic bond. nih.gov The core structure is frequently embellished with various sugar units and aromatic acids, leading to a vast diversity of over 500 identified PhGs. rsc.orgnih.gov
Historically, the study of PhGs began with the isolation of verbascoside (B1683046) in 1963. rsc.orgresearchgate.net Since then, extensive research has revealed their presence in numerous medicinal plants, including those from the Cistanche, Orobanche, and Scrophularia genera. researchgate.netmdpi.com The broad spectrum of pharmacological activities associated with PhGs, such as antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory effects, has cemented their importance in natural product chemistry and drug discovery. rsc.orgnih.govnih.gov
Overview of Cistanoside (B13011197) F as a Bioactive Natural Product
Cistanoside F is a specific phenylethanoid glycoside that has been isolated from several plant species, most notably from the Cistanche genus, including Cistanche deserticola and Cistanche tubulosa. biosynth.comchemfaces.commedchemexpress.com Its unique molecular structure features a glycosyl unit, a rhamnosyl moiety, and a caffeoyl group linked by both ester and glycosidic bonds. mdpi.com This distinct configuration is central to its biological activity.
Initial research has highlighted several key bioactivities of this compound. It is recognized for its potent antioxidant properties, demonstrating a strong capacity to scavenge free radicals. biosynth.comchemfaces.com Additionally, studies have pointed to its anti-inflammatory and vasorelaxant effects. chemfaces.comontosight.ai More recent investigations have begun to explore its role in metabolic regulation, showing that it can reduce lipid accumulation and enhance muscle cell differentiation in laboratory settings. mdpi.comresearchgate.netscilit.com
Scope and Research Imperatives for Comprehensive Investigation of this compound
While preliminary studies on this compound are promising, a significant portion of its potential remains to be explored. mdpi.com A primary research imperative is to conduct more in-depth mechanistic studies to fully understand how this compound exerts its therapeutic effects at the molecular level. mdpi.comresearchgate.net For instance, its anti-inflammatory mechanisms and its impact on metabolic pathways like AMPK signaling require further detailed investigation. mdpi.comscilit.com
Furthermore, the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, is not yet fully understood. mdpi.com Systematic in vivo studies are crucial to bridge this knowledge gap and to assess its potential for clinical applications. mdpi.combiosynth.com The development of efficient methods for its synthesis and isolation will also be vital for facilitating future research and potential therapeutic use. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+/t9-,13+,14-,16-,17+,18+,19+,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARNWFDIYRKBOE-BHSPTIPFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Sourcing of Cistanoside F
Distribution within Cistanche Species
Cistanoside (B13011197) F is a recognized constituent of several species within the Cistanche genus, a group of parasitic desert plants. Research has confirmed its presence in the following species:
Cistanche deserticola : This species is a well-documented source of Cistanoside F. biosynth.commedchemexpress.combioscience.co.uk Studies involving the chemical analysis of C. deserticola have consistently isolated and identified this compound among its various phenylethanoid glycosides. medchemexpress.comchemfaces.com
Cistanche salsa : this compound is also derived from Cistanche salsa. smolecule.com
Cistanche tubulosa : The presence of this compound has been confirmed in Cistanche tubulosa. chemfaces.comaginganddisease.orgresearchgate.net Chemical analyses of extracts from the dried stems of this species have led to the isolation of this compound along with other related compounds. chemfaces.comresearchgate.net
The genus Cistanche is known for producing a variety of phenylethanoid glycosides, and this compound is a recurring component across these key species. jst.go.jpresearchgate.net
Identification in Other Plant Genera
Beyond the Cistanche genus, scientific investigations have identified this compound in other unrelated plant species:
Cymbaria daurica : This plant, used in traditional Mongolian medicine, has been found to contain this compound. frontiersin.orgresearchgate.netresearchgate.net Notably, some studies have reported its isolation from C. daurica for the first time, expanding the known botanical sources of this compound. frontiersin.orgresearchgate.netresearchgate.net
Paulownia coreana : this compound has been isolated from the inner bark of Paulownia coreana. koreascience.krkoreascience.krscispace.comthieme-connect.com Spectroscopic analysis of extracts from this tree has confirmed the structure of this compound among other phenolic compounds. koreascience.krthieme-connect.com It has also been isolated from the leaves, outer bark, and fruits of this species. thieme-connect.com Another variety, Paulownia tomentosa var. tomentosa, has also been shown to contain this compound. ncsu.edu
Ethnobotanical Contextualization for Research Trajectories
The historical use of plants in traditional medicine systems has often provided a foundation for modern phytochemical research. Cistanche species, known as "Rou Cong Rong" in Traditional Chinese Medicine, have a long history of use for various health purposes. researchgate.netfrontiersin.org This traditional use has prompted extensive chemical analysis of the genus, leading to the identification of its numerous active constituents, including phenylethanoid glycosides like this compound. researchgate.netfrontiersin.org The ethnopharmacological relevance of Cistanche has thus guided research into its specific chemical components and their potential activities.
Similarly, the use of Cymbaria daurica in traditional Mongolian medicine for treating various ailments has spurred scientific inquiry into its chemical composition, resulting in the isolation of this compound and other bioactive compounds. frontiersin.orgresearchgate.netresearchgate.net The established traditional uses of these plants have therefore played a crucial role in directing research towards the discovery and characterization of their constituent compounds, including this compound.
Isolation and Purification Methodologies for Cistanoside F
Advanced Chromatographic Techniques
The purification of Cistanoside (B13011197) F from complex plant extracts relies heavily on a suite of advanced chromatographic techniques. These methods offer high resolution and efficiency, enabling the separation of Cistanoside F from structurally similar compounds.
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation of phenylethanoid glycosides, including those from Cistanche species. researchgate.netnih.gov This method avoids the use of solid stationary phases, which can lead to irreversible adsorption and sample loss, thus ensuring excellent sample recovery. nih.govmdpi.com HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases. researchgate.netontosight.ai
The selection of a suitable two-phase solvent system is critical for successful HSCCC separation. researchgate.net For the isolation of phenylethanoid glycosides from Cistanches deserticola, a two-phase solvent system composed of ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) has been utilized. nih.govmdpi.com In a typical HSCCC procedure, the crude or semi-purified extract is dissolved in the stationary phase, and the mobile phase is pumped through the rotating column, facilitating the separation of the target compounds. nih.govontosight.ai This technique has been successfully used as a primary separation method for various active components from Cistanche. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. nih.govfrontiersin.org Analytical HPLC is used to assess the purity of isolated fractions, while semi-preparative and preparative HPLC are employed to isolate the compound in larger quantities. researchgate.nethta-it.com
Semi-preparative HPLC bridges the gap between analytical and preparative scale, allowing for the purification of milligram to low-gram quantities of a compound. researchgate.net These systems can be equipped with autosamplers and fraction collectors, enabling automated and continuous purification. dlsu.edu.ph In the context of this compound isolation, semi-preparative HPLC using an ODS (octadecylsilane) column is often a key final purification step. frontiersin.org A common mobile phase for such separations involves a gradient of methanol (B129727) and water. frontiersin.org The use of small particle size columns (e.g., 1.8 µm) in HPLC can provide excellent resolution, making it possible to separate isomeric compounds. nih.gov
| HPLC Parameter | Typical Specification |
| Column Type | ODS (C18) |
| Mobile Phase | Methanol-Water Gradient |
| Detection | UV (e.g., 210, 330, 365 nm) frontiersin.org |
Column Chromatography (Silica Gel, Sephadex LH-20, MCI Gel, ODS)
Conventional column chromatography remains a fundamental component of the purification workflow for this compound. nih.govfrontiersin.org A variety of stationary phases are used to achieve separation based on different chemical and physical properties.
Silica (B1680970) Gel: Silica gel chromatography is frequently used in the initial fractionation of crude extracts. nih.gov It separates compounds based on polarity. For instance, a gradient elution with chloroform (B151607) and methanol can be used to separate a butanolic extract into several fractions, enriching the concentration of phenylethanoid glycosides. mdpi.com
Sephadex LH-20: This lipophilic dextran (B179266) gel is used for size exclusion and partition chromatography, effectively separating compounds based on molecular size and polarity. It is a common step in the purification of many natural products. nih.gov
MCI Gel: MCI gel, a type of reversed-phase polymer resin, is also employed in the purification process. It can be used with a methanol-water gradient to further purify fractions containing this compound. frontiersin.org
ODS (Octadecylsilane): ODS, or C18, is a reversed-phase silica gel that is widely used for the purification of phenylethanoid glycosides. Chromatography on an ODS column with a methanol-water gradient is a typical step to isolate this compound from fractions obtained from other chromatographic methods. frontiersin.org
Extraction and Pre-Purification Strategies
The journey to isolating this compound begins with the extraction from the plant source, often species from the Cistanche genus. nih.govnih.gov The dried and powdered plant material is typically extracted with a solvent such as 75% ethanol. scispace.com
Following extraction, a series of pre-purification steps are essential to enrich the target compounds and remove interfering substances. A common strategy involves suspending the crude extract in water and then performing successive liquid-liquid extractions with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. mdpi.com The phenylethanoid glycosides, including this compound, tend to partition into the n-butanol fraction. mdpi.com
Further enrichment can be achieved using macroporous resin chromatography. scispace.comsancobio.com The n-butanol extract can be subjected to a silica gel column to yield several fractions, with one or more of these fractions being enriched in this compound and its congeners, ready for finer purification by advanced chromatographic techniques. mdpi.com
Dereplication-Guided Isolation Approaches
Dereplication is a modern strategy that rapidly identifies known compounds in a complex mixture, such as a plant extract, at an early stage of the investigation. researchgate.netnih.gov This approach prevents the time-consuming re-isolation of already characterized substances and helps to target the isolation of new or specific known compounds. nih.govnih.gov
The technique typically involves the use of Liquid Chromatography-Mass Spectrometry (LC-MS), often with high-resolution mass spectrometry like Time-of-Flight (TOF-MS). nih.govnih.gov By analyzing the mass spectral data, including accurate mass measurements and fragmentation patterns, researchers can tentatively identify compounds in the extract by comparing the data against databases of known natural products. nih.govresearchgate.net
In the context of isolating compounds from Cistanche salsa, an LC-MS-based dereplication strategy using ESI+-TOF-MS has been successfully employed. nih.gov This analysis of the ethyl acetate and water-soluble fractions allowed for the identification of characteristic fragmentation patterns of phenylpropanoid-substituted diglycosides. nih.gov This dereplication process guided the subsequent fractionation and isolation efforts, leading to the successful purification of several compounds, including new and known phenylethanoid glycosides. researchgate.netnih.gov This approach significantly enhances the efficiency of the natural product discovery workflow. nih.gov
Structural Elucidation and Characterization Techniques for Cistanoside F
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Cistanoside (B13011197) F, providing detailed information about the carbon-hydrogen framework. frontiersin.orgchemfaces.com
¹H NMR (Proton NMR) provides information on the chemical environment and connectivity of hydrogen atoms. In Cistanoside F, the ¹H NMR spectrum reveals characteristic signals for the different structural motifs. For instance, aromatic protons of the caffeoyl group typically appear as doublets in the downfield region of δ 6.7–7.2 ppm. The anomeric protons of the sugar moieties resonate between δ 4.3–5.5 ppm, and their coupling constants help determine the α or β configuration of the glycosidic bonds. A singlet around δ 1.2 ppm is indicative of the methyl group on the rhamnose sugar, a 6-deoxy sugar.
¹³C NMR (Carbon-13 NMR) complements the ¹H NMR data by providing information on the carbon skeleton. The anomeric carbons of the glycosidic linkages are typically observed in the δ 95–110 ppm range. Analysis of the full ¹³C NMR spectrum allows for the assignment of each carbon atom within the this compound molecule, confirming the presence of the phenylethanoid, caffeoyl, and sugar moieties.
The collective data from both ¹H and ¹³C NMR, often used in conjunction with two-dimensional NMR techniques (like COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the complete structure of this compound. frontiersin.orgresearchgate.net
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
|---|
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Various MS techniques have been applied to the analysis of this compound.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HR-MS is used to confirm its molecular formula. frontiersin.org This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS)
UPLC-Q-TOF-MS/MS is a hyphenated technique that combines the separation power of UPLC with the high-resolution and tandem mass spectrometry capabilities of Q-TOF-MS. This method is extensively used for the identification and characterization of this compound in complex mixtures, such as plant extracts. frontiersin.orgplos.orgmdpi.com The UPLC system separates the components of the mixture, and the Q-TOF-MS/MS provides both accurate mass measurement for the parent ion and fragmentation data (MS/MS). The fragmentation pattern is like a fingerprint for the molecule, revealing the structure of its constituent parts, such as the loss of sugar moieties or the caffeoyl group. mdpi.com This technique has been instrumental in identifying this compound in various plant species, including Cistanche deserticola and Cymbaria daurica. frontiersin.orgplos.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing large, polar, and thermally labile molecules like this compound without causing significant fragmentation. researchgate.netplos.org ESI-MS is often coupled with liquid chromatography and is used to generate protonated or deprotonated molecular ions of this compound. frontiersin.orgplos.org The resulting mass spectrum provides the molecular weight of the compound. In tandem MS experiments (ESI-MS/MS), the precursor ion is selected and fragmented to provide structural information. researchgate.net
Online Energy-Resolved Mass Spectrometry (ER-MS)
Online Energy-Resolved Mass Spectrometry (ER-MS) is an advanced technique used to differentiate between isomers. nih.gov This method involves varying the collision energy in a tandem mass spectrometer to generate breakdown curves, which are plots of fragment ion abundance versus collision energy. Isomeric compounds, which have the same mass and often similar fragmentation patterns, can exhibit different breakdown curves, allowing for their distinction. This technique has been used to study the metabolites of this compound, helping to unambiguously identify isomeric transformation products. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)
UV-Vis spectroscopy and Circular Dichroism are used to investigate the electronic properties and chirality of molecules.
UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption maxima that are indicative of the phenylethanoid and caffeoyl chromophores. The caffeoyl moiety, in particular, gives rise to a strong absorption band. nih.gov This technique is often used in conjunction with HPLC (as a UV detector) for the quantification of this compound. mdpi.com
Biosynthesis and Metabolic Pathways of Cistanoside F
Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of Cistanoside (B13011197) F, like other phenylethanoid glycosides, originates from the shikimate pathway, a crucial metabolic route in plants for the production of aromatic amino acids. mdpi.comacs.org The core structure is assembled from precursors derived from both the phenylalanine and tyrosine branches of this pathway. acs.orgmdpi.com
Research has identified caffeic acid as a direct biosynthetic precursor to Cistanoside F. mdpi.com In turn, the immediate precursor to caffeic acid within the shikimate pathway is p-coumaric acid. mdpi.com The presence of these precursors has been detected in plants known to produce this compound, such as lemon verbena. mdpi.com The general pathway involves the conversion of phenylalanine to the caffeoyl moiety and tyrosine to the hydroxytyrosol (B1673988) moiety, which are characteristic components of many PhGs. acs.org Although the complete downstream pathway for this compound is not fully elucidated, the presence of these foundational molecules is a strong indicator of its biogenetic origins. acs.org
In parasitic plants like Cistanche deserticola, the biosynthesis is further complicated by the interaction with a host plant. Studies suggest that Cistanche may absorb PhG precursors, such as those derived from phenylalanine metabolism and the broader phenylpropanoid pathway, from its host. grafiati.com The final assembly and glycosylation steps are then proposed to occur within the parasitic plant itself. grafiati.com Other phenolic derivatives and carbohydrates identified in Cistanche callus cultures are also considered potential metabolic intermediates or byproducts of the PhG biosynthetic pathway. mdpi.com
Table 1: Key Proposed Precursors in the Biosynthesis of this compound
| Precursor/Intermediate | Metabolic Origin/Pathway | Role in this compound Biosynthesis |
|---|---|---|
| Phenylalanine | Shikimate Pathway | Precursor to the caffeoyl moiety. acs.org |
| Tyrosine | Shikimate Pathway | Precursor to the hydroxytyrosol aglycone common in related PhGs. acs.org |
| p-Coumaric Acid | Phenylpropanoid Pathway | Immediate precursor to Caffeic Acid. mdpi.com |
| Caffeic Acid | Phenylpropanoid Pathway | Direct precursor to this compound. mdpi.com |
| Hydroxytyrosol | Tyrosine Metabolism | Aglycone part of many related PhGs, likely involved in the pathway. acs.org |
Enzymatic Transformations and Glycosylation Patterns
The assembly of this compound from its precursors is a process governed by a series of specific enzymatic reactions. nih.gov These transformations include the formation of ester and glycosidic bonds, which are hallmarks of the phenylethanoid glycoside class. mdpi.com The final structure of this compound features a caffeoyl group and a rhamnosyl moiety attached to a central glucose core, a process achieved through the action of specific enzymes. mdpi.com
Glycosylation, the enzymatic attachment of sugar units, is a critical step. This process is catalyzed by glycosyltransferases (GTases), which transfer a sugar moiety from an activated donor to an acceptor molecule. acs.org In Cistanche tubulosa, a plant rich in PhGs, a specific enzyme, UGT71BD1, has been identified that catalyzes the further glycosylation of existing PhG compounds. acs.org This highlights that glycosylation can be a sequential process, with enzymes that specifically recognize and act on glycosylated substrates rather than just the initial aglycone. acs.org The sugar portions of the glycosides themselves play a significant role in how these enzymes recognize their substrates. acs.org
The pattern of glycosylation is highly specific. In PhGs, the attachment points of sugar molecules and acyl groups can be determined through analytical methods like NMR spectroscopy. psu.edu For instance, glycosylation at a specific carbon atom on the glucose core results in a predictable chemical shift, allowing for structural confirmation. psu.edu The biosynthesis is also regulated by enzymes that can degrade PhGs, such as peroxidase and β-glucosidase. jst.go.jp The activity of these enzymes can be influenced by environmental factors and processing methods; for example, heat treatment can inactivate these degradative enzymes, leading to higher observed levels of PhGs in processed plant material. jst.go.jp
Table 2: Key Enzymatic Processes in this compound Biosynthesis
| Enzymatic Process | Enzyme Class (Example) | Function |
|---|---|---|
| Acylation | Acyltransferases | Formation of the ester bond linking the caffeoyl group to the glucose core. |
| Glycosylation | Glycosyltransferases (e.g., UGT71BD1) | Sequential attachment of glucose and rhamnose units to form the glycosidic bonds. acs.org |
| Degradation | Hydrolases (e.g., β-glucosidase, peroxidase) | Potential cleavage of glycosidic or ester bonds, breaking down the compound. jst.go.jp |
Comparative Biosynthesis with Related Phenylethanoid Glycosides
This compound belongs to the large and diverse family of phenylethanoid glycosides, which share a common structural framework and are believed to have a common biogenetic origin. mdpi.compsu.edu This family includes well-known compounds such as acteoside (verbascoside), isoacteoside (B1238533), and echinacoside (B191147), which often co-occur with this compound in plants. frontiersin.orgresearchgate.net
The biosynthesis of acteoside is one of the most studied among PhGs and serves as a useful comparative model. Acteoside biosynthesis clearly shows the convergence of the phenylalanine and tyrosine pathways to form the caffeoyl and hydroxytyrosol moieties, respectively, which are then linked to a glucose and a rhamnose sugar. acs.org this compound shares the caffeoyl group and the arrangement of sugars with acteoside but differs in the structure of its aglycone. This suggests that their biosynthetic pathways are closely related, likely sharing many of the same initial precursors and enzymes, but diverging in the later steps of aglycone formation or modification.
The co-occurrence of a suite of different PhGs within a single plant, such as Cistanche deserticola, points to a branched biosynthetic pathway where a common intermediate can be modified by different enzymes to produce a variety of final products. jst.go.jpresearchgate.net For example, the presence or absence of specific acetyl groups or the position of the caffeoyl moiety distinguishes compounds like 2'-acetylacteoside and isoacteoside from acteoside, reflecting the action of different regiospecific acyltransferases or isomerases. This compound's unique structure within this family is thus the result of a specific sequence of enzymatic modifications that diverges from the pathways leading to other related glycosides. psu.edu
Preclinical Pharmacological Activities of Cistanoside F
Antioxidant Mechanisms and Oxidative Stress Modulation
Cistanoside (B13011197) F has demonstrated notable antioxidant capabilities through several mechanisms, including direct scavenging of free radicals and modulation of cellular oxidative stress markers.
Research has shown that Cistanoside F possesses significant free radical scavenging properties. It has been reported to exhibit stronger scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical than α-tocopherol xjcistanche.com.
Furthermore, this compound has been evaluated for its ability to scavenge superoxide (B77818) anion radicals (O2-) generated by the xanthine/xanthine oxidase (XOD) system. In these assays, it demonstrated a clear inhibitory effect. The concentration required to inhibit 50% of the superoxide anion radical generation (IC50) has been quantified, indicating its potency as a superoxide scavenger xjcistanche.com. While it shows inhibitory activity on the generation of superoxide anions, this is attributed to its radical scavenging capacity rather than direct inhibition of the xanthine oxidase enzyme itself xjcistanche.com.
| Compound | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| This compound | 3.13 | α-tocopherol | > 10 |
Phenylethanoid compounds isolated from Cistanche deserticola, a group that includes this compound, have been found to exhibit significant inhibitory effects on lipid peroxidation. These compounds were shown to be more potent than α-tocopherol or caffeic acid in inhibiting both ascorbic acid/Fe2+ and ADP/NADPH/Fe3+ induced lipid peroxidation in rat liver microsomes xjcistanche.com. This suggests a protective effect against oxidative damage to cellular membranes. However, specific quantitative data, such as IC50 values for the isolated this compound in these models, are not detailed in the available research. The antioxidant effect in this context has been noted to be related to the number of phenolic hydroxyl groups in the molecule xjcistanche.com.
This compound has been shown to effectively modulate intracellular levels of reactive oxygen species (ROS). In a study utilizing C2C12 myotube cell models, treatment with this compound was found to effectively inhibit the overproduction of ROS mdpi.com. This reduction in ROS levels is a key indicator of its ability to protect cells from oxidative stress and associated damage mdpi.com. The research highlights that this compound effectively reduces ROS levels and helps protect mitochondrial function mdpi.com.
Anti-inflammatory Modulatory Effects
In addition to its antioxidant properties, this compound has demonstrated the ability to modulate inflammatory responses, particularly by affecting the production of key signaling molecules involved in inflammation.
Preclinical studies have identified this compound as having potent anti-inflammatory properties. Specifically, it has been shown to significantly downregulate the production of pro-inflammatory mediators, including the cytokine Interleukin-6 (IL-6) mdpi.com. In adipogenic differentiation models of C2C12 cells, which create a proinflammatory microenvironment, this compound treatment effectively reduced the levels of these abnormal reactive inflammatory factors mdpi.com. This suggests that this compound can attenuate the inflammatory response triggered in these cellular models mdpi.com.
| Pro-inflammatory Cytokine | Effect Observed | Cell Model |
|---|---|---|
| Interleukin-6 (IL-6) | Significantly downregulated | C2C12 cells |
Suppression of Nitric Oxide (NO) Production in Macrophage Cell Lines (e.g., RAW 264.7 cells)
Overproduction of nitric oxide (NO) by activated macrophages is a key process in inflammation. Consequently, the inhibitory effect of various natural compounds on NO production is a common subject of investigation. Research into the effects of phenylethanoid glycosides on this pathway has been conducted.
In a study evaluating the effects of several phenylethanoids on NO production in lipopolysaccharide (LPS)-activated murine macrophage-like RAW 264.7 cells, this compound was specifically tested. The results indicated that, unlike some other related compounds, this compound did not demonstrate an inhibitory effect on nitric oxide production in this model cellmolbiol.org.
Table 1: Effect of this compound on Nitric Oxide Production
| Compound | Cell Line | Activating Agent | Outcome on NO Production |
| This compound | RAW 264.7 Macrophages | LPS | No inhibitory effect observed cellmolbiol.org |
Neuroprotective and Cognitive Modulatory Effects
Effects in Preclinical Models of Neurodegenerative Conditions (e.g., Alzheimer's, Parkinson's diseases)
Studies have shown that total phenylethanoid glycoside extracts, or other specific components like echinacoside (B191147) and acteoside, can offer neuroprotection in models of Alzheimer's disease by improving learning and memory, regulating glial cell activation, and inhibiting inflammatory pathways nih.gov. Similarly, in preclinical models of Parkinson's disease, total glycosides from Cistanche have been shown to protect dopaminergic neurons and improve neurobehavioral outcomes researchgate.net. However, these effects have not been specifically attributed to this compound.
Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. There is currently a lack of specific preclinical research demonstrating the direct effects of isolated this compound on the modulation of the HPA axis.
Studies using general decoctions of the herb Cistanche have observed an impact on the HPA axis, evidenced by a reduction in serum corticosterone levels in stressed mice nih.govnih.gov. This suggests that compounds within the plant can influence HPA axis activity. However, the contribution of this compound to this effect has not been individually determined.
Cognitive Enhancement and Antidepressant-like Activities (as a group of Cistanosides)
As a group, cistanosides and other glycosides present in Cistanche extracts have demonstrated cognitive-enhancing and antidepressant-like properties in preclinical models. These activities are generally attributed to the synergistic action of multiple compounds within the extract rather than a single molecule.
In studies using mouse models, decoctions of Cistanche herb were found to significantly reduce the immobility period in the tail suspension test, an indicator of antidepressant-like activity nih.govnih.gov. Furthermore, these extracts improved spatial learning and memory in the Morris water maze test nih.govnih.gov. The proposed mechanisms for these effects include the regulation of monoamine oxidase activity and the modulation of the HPA axis, leading to reduced stress levels nih.govnih.gov.
Table 2: Preclinical Cognitive and Antidepressant-like Effects of Cistanche Glycosides
| Model | Test | Compound Group | Observed Effect |
| Mouse | Tail Suspension Test | Cistanche Decoction | Reduced immobility period nih.govnih.gov |
| Mouse | Morris Water Maze | Cistanche Decoction | Improved spatial learning and memory nih.govnih.gov |
Cardiovascular System Modulation
Vasorelaxant Activity in Isolated Tissue Preparations (e.g., rat aortic strips)
The potential for natural compounds to induce relaxation of blood vessels is an area of significant pharmacological interest. However, specific studies evaluating the vasorelaxant activity of isolated this compound on preparations such as rat aortic strips are not available in the current scientific literature. Research in this area has tended to focus on crude extracts. For instance, an aqueous extract of Cistanche phelypaea was shown to possess vasorelaxant effects, but the specific compound responsible for this action was not identified researchgate.net.
Potential Involvement of NO-cGMP Pathway (related phenylethanoid glycosides)
Phenylethanoid glycosides (PhGs), a class of water-soluble compounds that includes this compound, have demonstrated a range of biological activities, including vasorelaxant effects. nih.gov Research into the mechanisms underlying this vasorelaxation points to the involvement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. nih.govresearchgate.net In vascular smooth muscle, NO activates the enzyme soluble guanylate cyclase (sGC). mdpi.comresearchgate.net This activation leads to an increase in the production of cGMP from guanosine triphosphate (GTP). researchgate.netresearchgate.net The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates multiple downstream targets, ultimately leading to smooth muscle relaxation and vasodilation. researchgate.netnih.gov
Studies on specific phenylethanoid glycosides have provided evidence for this mechanism. For instance, a methanolic extract from the dried stems of Cistanche tubulosa, which contains this compound, echinacoside, and acteoside, showed an inhibitory effect on contractions induced by noradrenaline in isolated rat aortic strips. researchgate.net Further investigation into echinacoside revealed that its vasorelaxant effect on rat thoracic aortic rings is endothelium-dependent and is mediated through the NO-cGMP pathway. researchgate.net The relaxation was significantly inhibited by substances that block endothelial nitric oxide synthase (eNOS) and sGC, confirming the pathway's role. researchgate.net Similarly, the phenylethanoid glycoside verbascoside (B1683046) (also known as acteoside) has been noted for its various pharmacological activities, which are foundational to the therapeutic effects of many medicinal plants. nih.gov These findings collectively suggest that the vasorelaxant properties observed with compounds like this compound are likely mediated through the canonical NO-sGC-cGMP signaling cascade. researchgate.netmdpi.com
Endocrine System Modulation (Related to Phenylethanoid Glycosides)
Certain phenylethanoid glycosides have shown significant potential in modulating the endocrine system, particularly in the context of bone metabolism. Cistanoside A, a phenylethanoid glycoside structurally related to this compound, has been investigated for its antiosteoporotic effects in ovariectomized (OVX) mice, a common animal model for postmenopausal osteoporosis. mdpi.comnih.gov In a 12-week study, oral administration of Cistanoside A to OVX mice resulted in significant antiosteoporotic effects. mdpi.comnih.gov These effects were evidenced by measurable improvements in bone mineral density (BMD), enhanced bone strength, and an improved trabecular bone microarchitecture. mdpi.comnih.gov
Table 1: Effects of Cistanoside A on Bone Metabolism in Ovariectomized Mice
| Parameter | Effect of Cistanoside A Treatment | Source |
|---|---|---|
| Bone Mineral Density (BMD) | Enhanced | mdpi.comnih.gov |
| Bone Strength | Enhanced | mdpi.comnih.gov |
| Trabecular Bone Microarchitecture | Improved | mdpi.comnih.gov |
| Tartrate-Resistant Acid Phosphatase (TRAP) Activity | Decreased | mdpi.comnih.gov |
| Deoxypyridinoline (DPD) Activity | Decreased | mdpi.comnih.gov |
| Cathepsin K Activity | Decreased | mdpi.comnih.gov |
| Alkaline Phosphatase (ALP) Bioactivity | Increased | mdpi.comnih.gov |
The antiosteoporotic activity of Cistanoside A is underpinned by its modulation of key signaling pathways that regulate bone cell function. mdpi.comnih.gov Mechanistic studies have shown that Cistanoside A inhibits the expression of TNF-receptor associated factor 6 (TRAF6). mdpi.comnih.gov TRAF6 is a critical upstream molecule that influences both the nuclear factor kappa-light chain enhancer of activated B cells (NF-κB) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. mdpi.comnih.gov
By downregulating TRAF6, Cistanoside A orchestrates a dual effect on bone metabolism. It suppresses the levels of receptor activator of nuclear factor kappa-B ligand (RANKL) and downregulates the expression of NF-κB, a key pathway in osteoclast differentiation and bone resorption. mdpi.comnih.gov Simultaneously, it upregulates the expression of osteoprotegerin (OPG), a decoy receptor for RANKL that inhibits osteoclastogenesis. mdpi.comnih.gov Furthermore, Cistanoside A was found to stimulate the PI3K/Akt pathway, which is known to promote the survival and function of osteoblasts, the cells responsible for bone formation. mdpi.comnih.gov This coordinated action—inhibiting NF-κB-mediated bone resorption while stimulating PI3K/Akt-driven bone formation—demonstrates a comprehensive mechanism for the antiosteoporotic potential of phenylethanoid glycosides like Cistanoside A. mdpi.comnih.gov
Metabolic Enzyme Inhibition
Phenylethanoid glycosides have been identified as inhibitors of aldose reductase, a key enzyme in the polyol pathway. nih.gov Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. nih.govmdpi.com In in vitro assays, several pure phenylethanoid glycosides have demonstrated potent inhibitory activity against rat lens aldose reductase. nih.gov For example, 2'-acetylacteoside was found to have an IC50 value of 0.071 µM, which is comparable to that of epalrestat (0.072 µM), a clinically used aldose reductase inhibitor. nih.gov This highlights the potential of this class of compounds to effectively target this specific metabolic enzyme.
Table 2: Aldose Reductase Inhibitory Activity of a Phenylethanoid Glycoside
| Compound | Assay Target | IC50 Value (µM) | Source |
|---|---|---|---|
| 2'-acetylacteoside | Rat Lens Aldose Reductase | 0.071 | nih.gov |
| Epalrestat (Positive Control) | Rat Lens Aldose Reductase | 0.072 | nih.gov |
The inhibition of aldose reductase carries significant implications for research into diabetic complications. nih.gov Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway leads to the accumulation of intracellular sorbitol. mdpi.comijpsonline.com This accumulation can cause osmotic stress and subsequent cellular damage in tissues that have high levels of aldose reductase but low levels of sorbitol dehydrogenase, the next enzyme in the pathway. nih.govyoutube.com Such tissues include the lens of the eye, retina, kidneys, and peripheral nerves. nih.govnih.gov
The pathogenic role of the aldose reductase pathway is implicated in the development of diabetic cataracts, retinopathy, nephropathy, and neuropathy. nih.govmdpi.com The excessive consumption of NADPH by aldose reductase during hyperglycemia can also deplete the cell's capacity to regenerate reduced glutathione, a primary antioxidant, thereby increasing oxidative stress. nih.govijpsonline.com By inhibiting aldose reductase, compounds like phenylethanoid glycosides could prevent the accumulation of sorbitol and mitigate the associated osmotic and oxidative stress. nih.govnih.gov Therefore, these compounds represent a promising area of investigation for the development of therapeutic agents aimed at preventing or delaying the onset of debilitating diabetic complications. nih.govmdpi.com
Other Preclinical Pharmacological Actions
Protection against Hypoxia-Induced Male Reproductive Damage in Cell and Animal Models
Hypoxia, a condition of inadequate oxygen supply, has been identified as a contributing factor to male infertility by inducing oxidative stress in testicular tissues. nih.gov While research into the specific effects of this compound on hypoxia-induced male reproductive damage is not available in the current scientific literature, studies on other cistanoside compounds isolated from Cistanches Herba provide valuable insights into the potential protective mechanisms of this class of molecules.
A notable study investigated the effects of a mixture of cistanosides (Cis) and its subtypes, including Cistanoside A, Cistanoside B, Cistanoside C, and Cistanoside H, on reproductive damage caused by hypoxia. nih.govnih.gov The research utilized both in vitro and in vivo models to assess these protective effects.
In the in vitro component of the study, mouse spermatocyte-derived GC-1 cells were subjected to hypoxic conditions. nih.gov This resulted in a significant decrease in cell viability and an increase in apoptosis (programmed cell death). nih.gov However, treatment with cistanosides was found to counteract these effects by enhancing the activity of endogenous antioxidant enzymes. nih.gov
The in vivo part of the study involved animal models exposed to a hypobaric hypoxic environment to simulate high-altitude conditions. nih.gov The administration of cistanosides to these animals demonstrated a protective effect on the male reproductive system. nih.gov This was evidenced by the restoration of antioxidant enzyme activities within the testes, which in turn helped to mitigate the damage caused by oxidative stress. nih.govnih.gov The study concluded that cistanosides could protect the male reproductive system from hypoxia-induced damage by reducing the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.gov
It is important to emphasize that while these findings highlight the potential of cistanosides as a group to protect against hypoxia-induced male reproductive damage, further research is required to determine if this compound possesses similar protective properties.
Table 1: Effects of Cistanosides on Hypoxia-Induced Changes in GC-1 Cells
| Parameter | Hypoxia Group | Cistanoside-Treated Hypoxia Group | Protective Mechanism |
|---|---|---|---|
| Cell Viability | Decreased | Increased | Restoration of antioxidant enzyme activity |
| Apoptosis | Increased | Decreased | Reduction of ROS-induced oxidative stress |
Hepatoprotective Effects in in vivo Models
While direct in vivo studies focusing specifically on the hepatoprotective effects of this compound are limited, the broader class of compounds to which it belongs, phenylethanoid glycosides (PhGs), has been a subject of research in this area. This compound has been identified as one of the 34 PhGs present in Cistanche deserticola, a plant recognized for its hepatoprotective properties. nih.gov
Research on other PhGs from Cistanche deserticola has demonstrated significant hepatoprotective activity in in vivo models. For instance, a study on acteoside, 2'-acetylacteoside, isoacteoside (B1238533), and tubuloside B showed that these compounds could suppress lipid peroxidation induced by carbon tetrachloride (CCl4) in rat liver microsomes. frontiersin.org Furthermore, acteoside exhibited pronounced anti-hepatotoxic activity against CCl4-induced damage in live animal models. frontiersin.org
Another significant PhG, echinacoside, has been shown to ameliorate liver damage in mice with lipopolysaccharide (LPS)-induced hepatic injury. nih.gov The protective mechanism of echinacoside was linked to its anti-inflammatory properties, specifically through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This resulted in a reduction of inflammatory markers and an alleviation of liver tissue damage. nih.gov
Table 2: Hepatoprotective Effects of Phenylethanoid Glycosides (PhGs) in In Vivo Models
| Compound | Model of Liver Injury | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Acteoside | CCl4-induced hepatotoxicity in rats | Suppressed lipid peroxidation; Prevented cell damage | Antioxidant |
Molecular Mechanisms and Cellular Signaling Pathways Underlying Cistanoside F Bioactivities
Elucidation of Specific Molecular Targets
The therapeutic and biological activities of Cistanoside (B13011197) F are rooted in its ability to interact with specific molecular targets within the cell. Research, including molecular docking analyses, has identified several key proteins that Cistanoside F directly binds to or modulates, thereby initiating a cascade of downstream cellular events.
One of the primary molecular targets for this compound is AMP-activated protein kinase (AMPK) . mdpi.com Molecular docking studies have shown that this compound binds securely within the active pocket of AMPK, indicating a strong interaction. mdpi.com This binding leads to the activation of AMPK, a crucial regulator of cellular energy homeostasis. mdpi.com The activation is marked by the increased phosphorylation of the AMPKα subunit at its threonine-172 residue. mdpi.com
Another significant target is Acetyl-CoA Carboxylase 1 (ACC1) , a key enzyme in the regulation of lipid metabolism. mdpi.com this compound directly modulates the activity of ACC1, which is a downstream target of AMPK. mdpi.com By activating AMPK, this compound leads to the phosphorylation and subsequent inhibition of ACC1 activity, impacting fatty acid synthesis. mdpi.com
Furthermore, this compound exhibits strong free radical scavenging capabilities, targeting enzymes involved in oxidative stress. It acts on xanthine/xanthine oxidase (XOD) systems, effectively scavenging superoxide (B77818) anion radicals. targetmol.com It also shows activity related to NADPH-oxidase , another key source of cellular reactive oxygen species (ROS). targetmol.com
While direct studies on this compound are specific to the targets above, research on the closely related compound, Cistanoside A, provides insights into other potential targets for this class of molecules. Cistanoside A has been shown to downregulate TNF-receptor associated factor 6 (TRAF6) , an important upstream molecule in inflammatory and bone metabolism pathways. mdpi.comnih.gov
| Molecular Target | Interaction with this compound | Primary Cellular Function of Target | Reference |
|---|---|---|---|
| AMP-activated protein kinase (AMPK) | Binds to active pocket; increases phosphorylation and activation. | Master regulator of cellular energy metabolism. | mdpi.com |
| Acetyl-CoA Carboxylase 1 (ACC1) | Modulates activity; increases phosphorylation. | Rate-limiting enzyme in fatty acid synthesis. | mdpi.com |
| Xanthine/Xanthine Oxidase (XOD) | Scavenges superoxide radicals generated by the system. | Generates reactive oxygen species. | targetmol.com |
| NADPH-oxidase | Shows activity related to this enzyme complex. | Produces superoxide radicals, involved in oxidative stress. | targetmol.com |
Investigation of Intracellular Signaling Cascades (e.g., NF-κB, PI3K/Akt, MAPK/ERK)
This compound exerts its influence on cellular function by modulating several key intracellular signaling cascades. These pathways are critical networks that transmit signals from the cell surface to intracellular targets, culminating in specific cellular responses.
AMPK-Dependent Signaling: The most prominently studied cascade influenced by this compound is the AMPK signaling pathway. mdpi.comresearchgate.net By activating AMPK, this compound initiates a series of downstream events primarily related to metabolic regulation. mdpi.com This includes the phosphorylation of ACC1, which helps to mitigate abnormal lipid deposition in cells. mdpi.com The activation of the AMPK pathway is a central mechanism for this compound's effects on enhancing myogenic differentiation and reducing lipid accumulation. mdpi.comscilit.com
NF-κB Signaling Pathway: this compound demonstrates significant anti-inflammatory properties by inhibiting the Nuclear Factor kappa-B (NF-κB) signaling pathway. mdpi.com In inflammatory conditions, the ratio of phosphorylated NF-κB (p-NF-κB) to total NF-κB is elevated. mdpi.com Studies show that this compound treatment effectively downregulates this p-NF-κB/NF-κB ratio, thereby suppressing the inflammatory response. mdpi.comresearchgate.net This inhibition prevents the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes like IL-6. mdpi.com
PI3K/Akt Signaling Pathway: Direct evidence detailing the effects of this compound on the PI3K/Akt pathway is limited. However, studies on the related compound Cistanoside A have shown that it can stimulate the PI3K/Akt pathway. mdpi.comnih.gov This activation is achieved through the downregulation of TRAF6, which in turn promotes pathways involved in bone formation. mdpi.com Given the structural similarities, this suggests a potential, yet unconfirmed, area of activity for this compound.
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial in regulating cellular processes like differentiation. researchgate.net While the direct and specific effects of this compound on the MAPK/ERK pathway are not yet fully elucidated, research on Cistanoside A has shown it can inhibit the JNK/MAPK pathway to suppress osteoclast activity. cjter.com The MAPK pathway is recognized as critical in the adipogenic trans-differentiation of muscle cells, a process that this compound has been shown to counteract, suggesting a potential modulatory role. researchgate.net
Gene Expression and Protein Regulation Studies
The modulation of signaling pathways by this compound ultimately translates into changes in gene expression and the regulation of protein levels and activity. These alterations are the direct effectors of the compound's observed bioactivities.
Studies have shown that this compound significantly modulates the expression of genes and proteins involved in adipogenesis, myogenesis, and inflammation. In the context of adipogenic differentiation, this compound alters the expression of key markers, including Peroxisome proliferator-activated receptor gamma (PPARγ) , Adipose triglyceride lipase (B570770) (ATGL) , Carnitine palmitoyltransferase 1B (CPT1b) , and Uncoupling protein 1 (UCP1) . mdpi.comscilit.com
On the protein level, this compound's activation of the AMPK pathway leads to a significant increase in the phosphorylation of both AMPK and its downstream target ACC1. mdpi.comresearchgate.net A notable effect is the upregulation of Myosin Heavy Chain (MHC) , a critical protein for muscle structure and function, indicating an enhancement of myogenic differentiation. mdpi.comscilit.com
In its anti-inflammatory capacity, this compound has been shown to significantly downregulate the messenger RNA (mRNA) and protein expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) . mdpi.com This is consistent with its inhibition of the NF-κB pathway, as IL-6 is a downstream transcriptional target of NF-κB. mdpi.com
| Gene/Protein | Effect of this compound | Biological Process | Reference |
|---|---|---|---|
| p-AMPK/AMPK ratio | Upregulated/Increased | Metabolic Regulation, Myogenesis | mdpi.comresearchgate.netscilit.com |
| p-ACC1/ACC1 ratio | Upregulated/Increased | Lipid Metabolism (Inhibition of fatty acid synthesis) | mdpi.comresearchgate.netscilit.com |
| Myosin Heavy Chain (MHC) | Upregulated | Myogenic Differentiation | mdpi.comresearchgate.netscilit.com |
| PPARγ | Modulated/Downregulated (in adipogenesis) | Adipogenesis | mdpi.comresearchgate.netscilit.com |
| p-NF-κB/NF-κB ratio | Downregulated/Decreased | Inflammation | mdpi.comresearchgate.netscilit.com |
| Interleukin-6 (IL-6) | Downregulated (mRNA and protein) | Inflammation | mdpi.comresearchgate.net |
| ATGL, CPT1b, UCP1 | Modulated | Lipid Metabolism, Adipogenesis | mdpi.comresearchgate.netscilit.com |
Structure Activity Relationship Sar Studies of Cistanoside F and Its Analogs
Influence of Phenolic Hydroxyl Groups on Bioactivity
The presence and configuration of phenolic hydroxyl (-OH) groups are paramount to the bioactivity of Cistanoside (B13011197) F and related PhGs, particularly their antioxidant effects. Research consistently shows that the antioxidant capacity is directly related to the number of these groups within the molecule. mdpi.com An increase in the number of phenolic hydroxyls generally leads to a potentiated antioxidative and free radical scavenging effect. mdpi.com
A critical feature for high activity is the o-dihydroxy structure, also known as a catechol group, on the aromatic rings. mdpi.com This arrangement is highly effective at neutralizing free radicals. Cistanoside F possesses a single caffeoyl moiety, which contains a catechol group. mdpi.com However, its antioxidant activity is considered less potent than that of PhGs like acteoside (verbascoside), which features two catechol units—one in the caffeic acid moiety and another in the hydroxytyrosol (B1673988) portion of the aglycone. mdpi.com The dual catechol structure in acteoside allows for superior radical neutralization. mdpi.com The catechol moiety has also been identified as a vital structural element for hepatoprotective activity.
The free radical scavenging activities of PhGs are directly linked to the number of phenolic hydroxyl groups. nih.gov This structural feature enables them to combine with free radicals and bolster the body's antioxidant defense systems.
Role of Sugar Moieties and Glycosylation Patterns
The type, number, and linkage of sugar units attached to the aglycone (the non-sugar core) are critical in modulating the bioactivity and pharmacokinetic properties of this compound and its analogs. Phenylethanoid glycosides are characterized by a phenylethanol aglycone linked to a central glucose molecule. nih.gov This core is often further glycosylated with sugars such as rhamnose or xylose.
The position of acyl groups, such as the caffeoyl group in this compound, on the sugar rings also plays a significant role. This group is typically located at the C-4 or C-6 position of the central glucose. nih.gov Studies comparing different PhGs have revealed that the aglycone itself is an important group for certain activities. For instance, in studies of hepatoprotective effects, echinacoside (B191147) showed significantly stronger activity than this compound, which was attributed to differences in their core structures, including the glycosylation. mdpi.com Conversely, other research has suggested that an increase in the number of sugar units can sometimes lead to a reduction in certain bioactivities, such as the inhibition of the polyphenol oxidase (PPO) enzyme. mdpi.com
Metabolic studies show that hydrolysis, the cleavage of sugar units, is a key transformation pathway for these compounds in the body, indicating that the glycosylation pattern is fundamental to their metabolic fate. researchgate.net
Conformational Structure and its Impact on Pharmacological Effects
While X-ray diffraction data for this compound is limited, computational modeling and spectroscopic analyses of related phenylethanoid glycosides provide insight into the importance of their three-dimensional (3D) structure. The spatial arrangement of the various functional groups is crucial for effective interaction with biological receptors and enzymes.
Conformational analyses of PhGs reveal that the torsion angles of the glycosidic bonds are key to stabilizing the chair conformations of the sugar rings. Furthermore, intramolecular hydrogen bonds, for example between a hydroxyl group on a sugar and the carbonyl of an acyl group, can reduce the molecule's conformational flexibility, locking it into a more biologically active shape.
Comparative Analysis with Other Phenylethanoid Glycosides (e.g., Acteoside, Echinacoside, Cistanoside A)
Comparing this compound to other well-known PhGs like acteoside, echinacoside, and cistanoside A highlights the subtle structural variations that lead to significant differences in bioactivity. All are found in Cistanche species and share a common structural backbone, but differ in their glycosylation and acylation. acs.orgnih.gov
Acteoside (also known as verbascoside) is often considered a benchmark PhG. It contains a hydroxytyrosol aglycone and a caffeoyl group, giving it two catechol moieties. This dual-catechol structure makes it a more potent antioxidant than this compound, Echinacoside, or Cistanoside A, which have fewer or no catechol groups in their aglycone part. mdpi.combiocrick.com
Echinacoside is structurally distinct as it is a trisaccharide, containing an additional glucose unit attached to the rhamnose. It also possesses a caffeoyl group. Its antioxidant activity is generally considered weaker than that of acteoside but stronger than that of Cistanoside A. biocrick.com Notably, echinacoside has demonstrated significantly stronger hepatoprotective activity than this compound. mdpi.com
Cistanoside A is also a trisaccharide, like echinacoside, but with a different aglycone that lacks the catechol structure of hydroxytyrosol. Its antioxidant activity is consequently lower than that of echinacoside and acteoside. biocrick.commdpi.com
This compound is a disaccharide and has only one catechol group (on its caffeoyl moiety). This structural composition places its antioxidant activity generally below that of acteoside and echinacoside. mdpi.com The comparative analysis underscores a clear SAR trend: the number of catechol groups is a primary determinant of antioxidant strength, while the number and type of sugar moieties fine-tune the compound's other biological properties, such as hepatoprotection and receptor binding.
Interactive Data Table: Comparison of this compound and Related Phenylethanoid Glycosides
| Compound | Aglycone Type | Caffeoyl Group (Catechol) | Sugar Moieties | Key Bioactivity Comparison |
| This compound | Phenylethanol | Yes (1) | Disaccharide (Glucose, Rhamnose) | Moderate antioxidant activity. mdpi.com Less hepatoprotective than Echinacoside. mdpi.com |
| Acteoside | Hydroxytyrosol | Yes (2) | Disaccharide (Glucose, Rhamnose) | Strong antioxidant activity due to two catechol units. mdpi.combiocrick.com Potent neuroprotective effects. mdpi.com |
| Echinacoside | Hydroxytyrosol | Yes (1) | Trisaccharide (2 Glucose, Rhamnose) | Strong antioxidant (weaker than Acteoside). biocrick.com Significant hepatoprotective effects. mdpi.comiosrphr.org |
| Cistanoside A | Phenylethanol | Yes (1) | Trisaccharide (2 Glucose, Rhamnose) | Weaker antioxidant than Acteoside and Echinacoside. biocrick.commdpi.com |
Metabolic Fate and Pharmacokinetic Studies of Cistanoside F Preclinical
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models
Preclinical studies investigating the ADME profile of Cistanoside (B13011197) F have been conducted, often as part of the analysis of the complex extracts of Cistanche deserticola. In a study involving the oral administration of C. deserticola extract to rats, various prototype components, including phenylethanoid glycosides, were detected in plasma, feces, and urine. This indicates that after oral ingestion, Cistanoside F and related compounds are absorbed to some extent, distributed throughout the body, and subsequently eliminated through both renal and fecal routes.
However, specific pharmacokinetic parameters for isolated this compound, such as its oral bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and clearance rate, are not extensively detailed in the available literature. Phenylethanoid glycosides, as a class of compounds, are generally considered to have low oral bioavailability. This is often attributed to their poor permeability across the intestinal epithelium and susceptibility to enzymatic degradation.
Characterization of in vivo Metabolites
Following oral administration in animal models, this compound undergoes significant metabolism, leading to the formation of various smaller molecules. Research indicates that this compound acts as a prodrug, being degraded into more readily absorbable and potentially more bioactive compounds.
In vivo studies have identified several key metabolites of this compound and other related phenylethanoid glycosides. The primary metabolites are derivatives of caffeic acid and hydroxytyrosol (B1673988). The presence of these metabolites in biological samples underscores the extensive biotransformation that this compound undergoes in the body. A study on C. deserticola extract in rats identified a total of 44 metabolites in plasma, feces, and urine, with many being associated with the breakdown of larger phenylethanoid glycosides like echinacoside (B191147) and acteoside, which share structural similarities with this compound.
Table 1: General Classes of in vivo Metabolites of Phenylethanoid Glycosides (including this compound)
| Metabolite Class | Parent Compound Moiety | Potential Biological Relevance |
| Caffeic Acid Derivatives | Caffeoyl group | Antioxidant, Anti-inflammatory |
| Hydroxytyrosol Derivatives | Phenylethanoid aglycone | Antioxidant, Neuroprotective |
| Methylated Derivatives | Catechol groups | Modulation of enzymatic activity |
| Acetylated Derivatives | Hydroxyl groups | Altered solubility and transport |
| Sulfated Conjugates | Hydroxyl groups | Phase II detoxification, enhanced excretion |
| Glucuronide Conjugates | Hydroxyl groups | Phase II detoxification, enhanced excretion |
Identification of Metabolic Pathways
The biotransformation of this compound involves several key metabolic pathways, primarily categorized as phase I and phase II reactions. These pathways are responsible for the degradation of the parent compound into smaller, more polar metabolites that can be easily excreted.
The principal metabolic pathways identified for this compound and related phenylethanoid glycosides include:
Hydrolysis: This is a crucial initial step where the ester and glycosidic bonds of this compound are cleaved by esterases and glycosidases, respectively. This process releases the caffeic acid and hydroxytyrosol moieties, along with the sugar units.
Acyl-migration: While not explicitly detailed for this compound, acyl-migration is a known reaction for acylated glycosides, where the acyl group can move between hydroxyl positions on the sugar moiety. This can influence the compound's stability and subsequent metabolism.
Methylation: The catechol groups of the caffeic acid and hydroxytyrosol moieties can undergo methylation, a common phase II metabolic reaction.
Acetylation: Hydroxyl groups on the parent compound or its metabolites can be acetylated.
Hydroxylation: The aromatic rings of the metabolites can undergo hydroxylation, a typical phase I reaction.
Sulfation and Glucuronidation: These are major phase II conjugation reactions where sulfate (B86663) or glucuronic acid is added to hydroxyl groups, significantly increasing the water solubility of the metabolites and facilitating their excretion.
Impact of Processing on this compound Disposition and Metabolism
The traditional processing of medicinal herbs can significantly alter their chemical composition and, consequently, the in vivo disposition and metabolism of their active constituents. In the context of Cistanche deserticola, processing has been shown to affect the chemical profile, which in turn influences the metabolic fate of its compounds.
One study revealed that processing leads to considerable variation in the chemical constituents of C. deserticola, which subsequently affects the disposition of these compounds in vivo. This suggests that the way this compound is prepared and administered can impact its absorption, metabolism, and ultimately its therapeutic efficacy.
Correlation of Absorbed Constituents with Preclinical Pharmacodynamic Effects
The pharmacological activities observed in preclinical studies of this compound and related phenylethanoid glycosides are often attributed not to the parent compound itself, but to its absorbed metabolites. Given the low bioavailability of the parent glycoside, it is hypothesized that the smaller, more readily absorbed metabolites, such as caffeic acid and hydroxytyrosol, are responsible for the observed in vivo effects.
For instance, both caffeic acid and hydroxytyrosol are known to possess potent antioxidant and anti-inflammatory properties. Therefore, the preclinical pharmacodynamic effects of this compound are likely a result of the systemic exposure to these bioactive metabolites following the hydrolysis of the parent compound in the gastrointestinal tract and subsequent absorption.
Advanced Analytical Methodologies for Quantitative and Qualitative Research on Cistanoside F
Development and Validation of High-Sensitivity Detection Methods (e.g., UPLC-Q-TOF-MS/MS)
The complexity of herbal extracts and biological samples necessitates highly sensitive and selective analytical methods for the study of Cistanoside (B13011197) F. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) is a leading technique for both qualitative and quantitative analysis. plos.org This combination offers excellent separation efficiency, high resolution, and accurate mass measurement, which are crucial for distinguishing Cistanoside F from its isomers and other related phenylethanoid glycosides (PhGs) present in the matrix. researchgate.netnih.gov
Method development typically involves the optimization of several key parameters. Chromatographic separation is often achieved on a C18 column using a gradient elution with a mobile phase consisting of water (often containing a small percentage of formic acid to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com The flow rate is generally maintained at a low level (e.g., 0.3-0.4 mL/min) to maximize separation efficiency. nih.govfrontiersin.org
Mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source, often in negative ion mode, which provides high sensitivity for phenolic compounds like this compound. nih.gov The QTOF analyzer allows for the acquisition of full scan MS data to determine the empirical formula from the quasi-molecular ion and MS/MS data to obtain structural information from fragmentation patterns. nih.govsciex.com For instance, in negative ion mode, the fragmentation of PhGs like this compound is characterized by the neutral loss of glycosidic units (like rhamnose or glucose) and the caffeoyl moiety. nih.gov
Method validation is performed to ensure reliability, with key parameters including linearity, precision, and recovery. researchgate.net A high-performance liquid chromatography (HPLC) method developed for the simultaneous determination of eight PhGs, including this compound, demonstrated good linearity with a correlation coefficient (R²) of ≥ 0.9991. researchgate.net The reproducibility of such methods is confirmed by low intra- and inter-day variations (often less than 5%), and the accuracy is verified by recovery rates typically falling within the range of 94% to 106%. researchgate.net
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | ≥ 0.9991 | researchgate.net |
| Intra-day Precision (RSD) | < 5% | researchgate.net |
| Inter-day Precision (RSD) | < 5% | researchgate.net |
| Recovery | 94.43% - 105.44% | researchgate.net |
This table presents typical validation parameters for HPLC-based methods for quantifying phenylethanoid glycosides, including this compound.
Quantitative Analysis in Biological Matrices (e.g., plasma, urine, feces)
Understanding the pharmacokinetic profile of this compound requires robust methods for its quantification in complex biological matrices such as plasma, urine, and feces. researchgate.netcabidigitallibrary.org The main challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. psu.edu Therefore, extensive sample preparation is crucial. A common procedure for plasma samples involves protein precipitation with an organic solvent like methanol, followed by centrifugation and filtration before injection into the LC-MS system. mdpi.com
UPLC-MS/MS is the preferred technique for quantitative bioanalysis due to its high selectivity and sensitivity. frontiersin.org In vivo studies in rats have utilized these methods to track the fate of this compound following oral administration. researchgate.netnih.gov These studies have detected not only the parent this compound molecule but also several of its metabolites in various biological fluids. nih.govcabidigitallibrary.org
A study using a novel liquid chromatography-three-dimensional mass spectrometry (LC-3D MS) approach successfully identified thirteen metabolites of this compound in rat biological samples. nih.govresearchgate.net The primary metabolic transformations observed were acyl-migration, hydrolysis, and sulfation, indicating that this compound undergoes significant biotransformation in the body. nih.govresearchgate.net The detection and identification of these metabolites are critical for a comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Metabolite Type | Metabolic Reaction | Biological Matrix | Reference |
| Acyl-migrated Isomers | Acyl-migration | Rat plasma, urine, feces | nih.gov |
| Hydrolyzed Metabolites | Hydrolysis | Rat plasma, urine, feces | nih.gov |
| Sulfated Conjugates | Sulfation | Rat plasma, urine, feces | nih.gov |
This table summarizes the major metabolic transformations of this compound identified in rat biological matrices.
Quality Control and Standardization of this compound-Containing Extracts and Products
This compound, as a characteristic bioactive constituent of plants from the Cistanche genus, serves as a crucial chemical marker for the quality control and standardization of herbal extracts and related products. nih.gov The quality of Cistanche raw materials can vary significantly based on species, origin, and processing methods, making chemical standardization essential to ensure therapeutic consistency and safety. jfda-online.comjst.go.jp
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for establishing a chemical fingerprint of Cistanche extracts. researchgate.netjfda-online.com This technique allows for the simultaneous quantification of multiple PhGs, including this compound, echinacoside (B191147), and acteoside. jfda-online.comjst.go.jp The resulting chromatogram provides a unique "fingerprint" of the extract. By comparing the fingerprint of a product batch to a standardized reference fingerprint, manufacturers can assess its quality and authenticity. jfda-online.com The presence and quantity of this compound and other key markers are used to confirm the identity of the plant material and evaluate its quality. nih.govjfda-online.com
The development of a standardized extraction process and quality determination standards is necessary to promote the reliable use of Cistanche-based products. nih.gov Methodologies like Quantitative Analysis of Multi-components by Single Marker (QAMS) have been explored to provide an economical and dependable approach for quality control, further solidifying the role of compounds like this compound in the standardization process. nih.gov
Methodologies for Assessing Stability and Degradation
Assessing the stability of this compound is vital for determining appropriate storage conditions, predicting its shelf-life in products, and understanding its persistence and transformation in biological systems. Stability studies often involve subjecting the compound to various stress conditions, such as changes in pH, temperature, light, and oxidative environments.
In vivo, this compound is subject to metabolic degradation. Studies have shown that its metabolic fate involves key reactions like acyl-migration, hydrolysis, and sulfation. nih.govresearchgate.net Acyl-migration, where the caffeoyl group shifts its position on the glycosidic moiety, can lead to the formation of isomeric compounds with potentially different bioactivities. Hydrolysis involves the cleavage of glycosidic bonds or the ester bond, breaking down the molecule into smaller constituents. nih.govmdpi.com Sulfation is a common Phase II metabolic reaction that increases the water solubility of the compound to facilitate its excretion. nih.gov
Methodologies for assessing stability often employ HPLC or UPLC-MS to monitor the degradation of the parent compound and identify its degradation products over time. For example, accelerated stability testing under acidic (pH 2.0) or alkaline (pH 9.0) conditions can reveal the compound's susceptibility to hydrolysis. Similarly, exposure to oxidizing agents or photolytic conditions helps to understand its degradation pathways under oxidative and light-induced stress. The ability to quantify the stability of bioorthogonal groups in harsh chemical environments, such as within cellular phagosomes, has also been demonstrated using flow cytometry-based assays, a principle that could be adapted to study the stability of natural products like this compound in specific biological microenvironments. acs.org
Synthetic Approaches and Derivative Research of Cistanoside F
Chemical Synthesis Pathways for Cistanoside (B13011197) F
The total chemical synthesis of complex natural glycosides like Cistanoside F presents significant challenges, primarily in the stereoselective formation of glycosidic bonds and the strategic application of protecting groups for the multiple hydroxyl functions. While a specific total synthesis of this compound has not been extensively detailed in publicly available literature, the synthetic routes for structurally related phenylethanoid glycosides (PhGs), such as acteoside (verbascoside), provide a well-established blueprint for its potential synthesis. nih.govnih.gov
A plausible retrosynthetic analysis of this compound would disconnect the molecule at its key linkages: the ester bond of the caffeoyl group and the two glycosidic bonds. This approach breaks the molecule down into four primary building blocks:
A protected hydroxytyrosol (B1673988) derivative (the aglycone).
A protected glucose derivative.
A protected rhamnose derivative.
A protected caffeic acid derivative.
The synthesis would proceed in a convergent manner. The key steps would involve:
Glycosylation: The assembly of the disaccharide unit is a critical phase. This would likely involve the glycosylation of a suitably protected glucose acceptor at the C-3 position with a protected rhamnose donor. Subsequently, the resulting disaccharide would be activated as a glycosyl donor for coupling with the protected hydroxytyrosol aglycone. Achieving the correct stereochemistry (α for the rhamnosyl-glucosyl linkage and β for the glucosyl-aglycone linkage) is a primary challenge, often addressed through the choice of protecting groups on the sugar donors and specific reaction conditions. nih.govnih.gov
Acylation: The final major step would be the regioselective acylation of the glucose moiety at the C-4 hydroxyl group with the protected caffeic acid derivative. This esterification is typically carried out after the glycosidic linkages have been established. nih.gov
Deprotection: The synthesis concludes with the global deprotection of all protecting groups (e.g., benzyl, acetyl, or silyl (B83357) ethers) to yield the final natural product, this compound.
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is a key strategy for exploring its pharmacological potential and establishing structure-activity relationships. nih.gov These synthetic efforts typically focus on modifying one of the three main structural components: the sugar moieties, the phenylethanoid aglycone, or the acyl group.
Modification of Sugar Moieties: Analogs can be created by replacing the rhamnose or glucose units with other sugars. mdpi.com For instance, enzymatic synthesis using glycosidases can introduce different sugar units, such as galactose, through transglycosylation reactions. nih.gov This allows for the creation of a library of derivatives with varied glycosylation patterns, which can influence properties like solubility and bioavailability.
Modification of the Acyl Group: The caffeoyl moiety is a frequent target for modification. Derivatives can be synthesized with different hydroxycinnamic acids, such as ferulic acid or coumaric acid, or even saturated versions like dihydrocaffeic acid. nih.gov Lipases are effective biocatalysts for the esterification of the glycoside core with these various acyl donors. nih.govrsc.org
Modification of the Aglycone: While more synthetically challenging, analogs with modified phenylethanoid aglycones can also be prepared. This could involve altering the substitution pattern on the aromatic ring or changing the length of the ethyl chain.
These synthetic and enzymatic strategies provide access to a wide range of this compound derivatives that are not found in nature, enabling a thorough investigation of how each structural component contributes to its biological activity. nih.gov
Evaluation of Bioactivity of Synthetic Compounds and Derivatives
The biological activities of naturally occurring this compound have been a subject of research, with studies indicating its potential as an antioxidant and hepatoprotective agent. mdpi.comchemfaces.com A critical aspect of synthetic and medicinal chemistry is to evaluate whether synthetic versions of the natural product and its novel derivatives retain, exceed, or have different biological activities. scielo.brnih.govnih.govrsc.org
Antioxidant Activity: A primary activity associated with phenylethanoid glycosides is their ability to scavenge free radicals. nih.govresearchgate.net The antioxidant capacity of synthetic this compound and its derivatives would be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govresearchgate.net These tests would quantify the ability of the compounds to donate electrons or hydrogen atoms to neutralize reactive oxygen species.
Neuroprotective Effects: Given that other phenylethanoid glycosides have shown neuroprotective properties, synthetic this compound derivatives would likely be tested in cell-based models of neurodegeneration. mdpi.comnih.gov This could involve assessing their ability to protect neuronal cells from oxidative stress-induced cell death or from the toxicity induced by amyloid-β peptides, which are implicated in Alzheimer's disease.
Enzyme Inhibition and Other Activities: Synthetic analogs could also be screened against a panel of enzymes to identify potential new therapeutic applications. For example, their ability to inhibit enzymes involved in inflammation (e.g., cyclooxygenases) or carbohydrate metabolism (e.g., α-glucosidase) could be explored. scielo.br Recent research has also shown that this compound can ameliorate lipid accumulation and enhance myogenic differentiation, suggesting that synthetic derivatives could be evaluated for their potential in metabolic disorders. mdpi.com
The data below summarizes the known and potential bioactivities for evaluation.
| Bioactivity | Assay/Model | Rationale |
| Antioxidant | DPPH, ABTS, FRAP assays | A well-known property of phenylethanoid glycosides. nih.govresearchgate.net |
| Neuroprotection | Neuronal cell culture models (e.g., SH-SY5Y) with induced oxidative stress or amyloid-β toxicity. | A common activity for this class of compounds. mdpi.comnih.gov |
| Anti-inflammatory | Measurement of nitric oxide (NO) or pro-inflammatory cytokines in LPS-stimulated macrophages. | Phenolic compounds often exhibit anti-inflammatory effects. |
| Metabolic Regulation | C2C12 myotube models to assess lipid accumulation and myogenic differentiation. | Based on recent findings for natural this compound. mdpi.com |
Exploration of Structure Modifications for Enhanced Activity or Specificity
Understanding the structure-activity relationship (SAR) is fundamental to designing more effective and specific therapeutic agents. mdpi.comnih.govmdpi.comresearchgate.net For phenylethanoid glycosides like this compound, SAR studies have provided valuable insights, particularly concerning their antioxidant properties.
Importance of Phenolic Hydroxyl Groups: The antioxidant activity of phenylethanoid glycosides is strongly correlated with the number and position of phenolic hydroxyl groups. ingentaconnect.com The catechol (3,4-dihydroxyphenyl) moieties present in both the hydroxytyrosol part of the aglycone and the caffeoyl group are critical for high radical scavenging activity. nih.gov Modifications such as methylating or removing these hydroxyl groups would be expected to significantly diminish the antioxidant capacity. Conversely, introducing additional hydroxyl groups could potentially enhance this activity, provided it does not create steric hindrance. nih.govingentaconnect.com
Role of the Acyl Group: The α,β-unsaturated ketone system in the caffeoyl group is also believed to contribute to the antioxidant activity. nih.gov Synthesizing derivatives with a saturated acyl chain (e.g., a dihydrocaffeoyl group) would likely result in reduced activity, helping to confirm the importance of this structural feature. nih.gov
The table below outlines key structural features and their expected impact on bioactivity based on SAR studies of phenylethanoid glycosides.
| Structural Feature | Modification | Expected Impact on Antioxidant Activity |
| Caffeoyl Moiety | Removal of hydroxyl groups | Decrease |
| Saturation of the double bond | Decrease | |
| Replacement with ferulic acid (one -OH, one -OCH3) | Decrease | |
| Aglycone Moiety | Removal of hydroxyl groups from the phenylethanol ring | Decrease |
| Sugar Units | Altering sugar type (e.g., glucose to galactose) | Likely minimal change to in vitro antioxidant activity, but may affect bioavailability. |
| Removal of the rhamnose unit | May slightly alter activity due to conformational changes. |
Future Research Directions and Translational Perspectives for Cistanoside F Preclinical
Integration of Omics Technologies (e.g., Proteomics, Metabolomics)
Future preclinical investigations into Cistanoside (B13011197) F would benefit significantly from the integration of high-throughput omics technologies. To date, research has primarily focused on a limited number of protein targets and pathways, such as the AMPK signaling cascade, using methods like Western blotting. researchgate.netscilit.commdpi.com While valuable, this targeted approach may overlook the broader systemic effects of the compound.
Untargeted proteomics and metabolomics offer a more holistic view of the molecular changes induced by Cistanoside F in biological systems. mdpi.commdpi.com By analyzing the global alterations in protein expression (proteomics) and metabolite profiles (metabolomics) in cells or tissues, researchers can identify novel molecular targets and previously unknown signaling pathways affected by the compound. mdpi.comnih.gov This approach can provide a comprehensive signature of the compound's activity, revealing off-target effects and elucidating the complex interplay between different biological processes. td2inc.com For instance, applying these techniques to models of sarcopenic obesity treated with this compound could uncover new biomarkers for treatment response or reveal metabolic shifts that contribute to its therapeutic effects on lipid accumulation and muscle differentiation. researchgate.netmdpi.comtd2inc.com
A summary of how omics technologies can be applied to future this compound research is presented below.
| Omics Technology | Potential Application in this compound Research | Expected Outcome | Reference for General Approach |
|---|---|---|---|
| Proteomics | Identify global changes in protein expression and post-translational modifications in response to this compound treatment in relevant cell models (e.g., myotubes, osteoblasts). | Discovery of novel protein targets, validation of known pathways (e.g., AMPK), and identification of compensatory mechanisms. | mdpi.commdpi.com |
| Metabolomics | Characterize shifts in the cellular metabolome (e.g., lipids, amino acids, glucose metabolites) following this compound administration. | Elucidation of metabolic reprogramming, identification of biomarkers for efficacy, and a deeper understanding of its effects on energy metabolism. | nih.govtd2inc.com |
| Integrated Multi-Omics | Combine proteomic, metabolomic, and transcriptomic data to construct comprehensive network models of this compound's mechanism of action. | A systems-level understanding of the compound's biological impact, revealing connections between signaling pathways and metabolic function. | mdpi.com |
Mechanistic Studies on Novel Pharmacological Effects
The known pharmacological activities of this compound are centered on its ability to modulate lipid metabolism, enhance myogenic differentiation, and promote osteogenesis. researchgate.netmdpi.comnih.gov However, as a member of the phenylethanoid glycoside (PhG) family, it is plausible that this compound possesses a broader range of biological activities. nih.govresearchgate.net PhGs, as a class, have been reported to exhibit neuroprotective, immunomodulatory, anti-fatigue, anti-inflammatory, and anti-tumor properties. mdpi.comresearchgate.net
Future preclinical studies should systematically investigate whether this compound shares these pharmacological effects. Given that other cistanosides have shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's, exploring the neuroprotective capabilities of this compound is a particularly promising avenue. biowayorganicinc.commdpi.commdpi.com Mechanistic studies should aim to determine if this compound can modulate pathways related to neuroinflammation, oxidative stress, and protein aggregation (e.g., amyloid-beta), which are hallmarks of these conditions. mdpi.com Research has shown that the compound can downregulate pro-inflammatory mediators like IL-6 and NF-κB in the context of adipogenic differentiation, providing a basis for exploring its anti-inflammatory effects in other disease models, such as neuroinflammation or inflammatory bowel disease. researchgate.netmdpi.com
Exploration of this compound in Combination Therapies (Preclinical)
The potential of this compound as a standalone therapeutic agent is significant, but its utility may be enhanced when used in combination with other drugs. Combination therapy is a cornerstone of treatment for many complex diseases, often leading to synergistic effects, reduced dosages of individual drugs, and a lower risk of adverse effects. unina.it
Future preclinical research should explore the efficacy of this compound in combination with established therapeutic agents. For example, in the context of metabolic disorders, it could be co-administered with drugs that target different pathways involved in glucose or lipid metabolism. In neurodegenerative disease models, combining this compound with agents that target protein aggregation or neurotransmitter systems could yield superior outcomes compared to monotherapy. These studies would need to be carefully designed to assess synergy, additivity, or antagonism and to elucidate the molecular basis for any observed interactions.
Rational Design of this compound-Based Compounds with Improved Bioactivity and Specificity
While this compound has demonstrated promising biological activities, its therapeutic potential may be limited by factors such as bioavailability, metabolic stability, or target specificity. The principles of medicinal chemistry and rational drug design offer a pathway to overcome these limitations. mdpi.comnih.gov Future research should focus on the systematic structural modification of the this compound scaffold to generate novel derivatives with improved pharmacological profiles. scienceopen.com
This process would begin with establishing a clear structure-activity relationship (SAR) by synthesizing a library of analogs with modifications at key positions, such as the sugar moieties or the phenylethanoid group. scienceopen.comresearchgate.net Computational methods, such as molecular docking, could be used to predict how these modifications might alter the binding affinity to specific protein targets. unina.it Each new derivative would then be subjected to in vitro screening to evaluate its bioactivity, specificity, and metabolic stability. The overarching goal is to develop a second-generation compound based on the this compound template that exhibits enhanced potency, greater selectivity for its intended target, and a more favorable pharmacokinetic profile, thereby increasing its potential for successful clinical translation. nih.govfrontiersin.org
Q & A
Basic: What experimental methodologies are recommended for isolating and purifying Cistanoside F from plant sources?
Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC for purification . Key parameters include:
- Solvent optimization : Adjust polarity gradients to enhance yield.
- Spectroscopic validation : Use NMR (¹H, ¹³C) and MS to confirm structure .
Example Data Table :
| Step | Technique | Solvent System | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| 1 | Maceration | 70% Ethanol | 12.5 | 65 |
| 2 | Column Chromatography | CH₂Cl₂:MeOH (8:2) | 8.2 | 85 |
| 3 | HPLC | Acetonitrile:H₂O (3:7) | 4.1 | 98 |
Advanced: How can researchers address contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?
Methodological Answer:
Contradictions often stem from:
- Dosage-dependent effects : Design dose-response curves across physiologically relevant concentrations (e.g., 1–100 μM) .
- Cell line/model variability : Compare results across multiple in vitro systems (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) .
- Assay interference : Validate findings with orthogonal methods (e.g., DPPH assay vs. ROS fluorescence imaging) .
Recommendation : Conduct systematic reviews to identify confounding variables (e.g., solvent carriers, incubation time) .
Basic: What are the key spectroscopic markers for confirming this compound’s structural integrity?
Methodological Answer:
- NMR : Look for characteristic signals:
- MS : Molecular ion [M-H]⁻ at m/z 623 (exact mass varies by derivative) .
Advanced: How can in silico approaches enhance the study of this compound’s pharmacokinetics and target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like NF-κB or COX-2 .
- ADME prediction : Tools like SwissADME assess bioavailability (%GI absorption <30% typical due to glycosylation) .
- Limitations : Validate in vitro (e.g., SPR for binding kinetics) .
Basic: What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?
Methodological Answer:
-
Nonlinear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
-
Error analysis : Report SEM with n ≥ 3 replicates.
-
Example :
Concentration (μM) Viability (%) SEM 10 92 2.1 50 68 3.5 100 45 4.2
Advanced: How to design a mechanistic study linking this compound’s anti-inflammatory effects to specific signaling pathways?
Methodological Answer:
- Knockdown/knockout models : Use siRNA or CRISPR to silence candidate genes (e.g., TNF-α, IL-6) .
- Western blotting : Quantify phosphorylation status of MAPK/NF-κB proteins .
- Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics to identify upstream/downstream regulators .
Basic: What quality control standards should be followed for ensuring batch-to-batch consistency in this compound isolation?
Methodological Answer:
- Pharmacopeial guidelines : Adhere to USP/ICH guidelines for purity (>95% HPLC) and residual solvents .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) .
Advanced: How can researchers resolve discrepancies in this compound’s bioavailability between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic studies : Use LC-MS/MS to measure plasma/tissue concentrations post-administration .
- Prodrug strategies : Synthesize acetylated derivatives to enhance permeability .
- Species-specific metabolism : Compare rodent vs. human liver microsomes .
Basic: What are the best practices for storing this compound to prevent degradation?
Methodological Answer:
- Storage conditions : -20°C in amber vials under nitrogen atmosphere .
- Stability indicators : Monitor via HPLC for aglycone formation (retention time shifts) .
Advanced: How to design a meta-analysis evaluating this compound’s therapeutic potential across heterogeneous studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
